
4-Cyano-1-butyne
Overview
Description
Preparation Methods
4-Cyano-1-butyne can be synthesized through various methods. One common synthetic route involves the reaction of propargyl bromide with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds under mild conditions and yields this compound as the primary product . Industrial production methods may involve similar reactions but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
4-Cyano-1-butyne undergoes several types of chemical reactions due to the presence of both the cyano and alkyne groups. Some of the key reactions include:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alkyne group can yield diketones, while reduction of the cyano group can produce primary amines .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Chemistry
4-Cyano-1-butyne serves as a crucial intermediate in the synthesis of various organic compounds. Its triple bond and cyano group make it a versatile building block for creating more complex molecules. For instance, it can undergo nucleophilic addition reactions, allowing for the formation of substituted nitriles and other functional groups.
Synthesis of Pharmaceuticals
The compound is utilized in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs). Its unique structure allows for modifications that lead to biologically active compounds. Research has shown that derivatives of this compound can exhibit antimicrobial and anti-inflammatory properties, making them candidates for drug development .
Material Science
Polymer Chemistry
In polymer science, this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its reactivity allows it to participate in polymerization reactions, leading to novel materials with tailored characteristics .
Catalyst Development
The compound has been explored as a ligand in coordination chemistry, where it can stabilize metal complexes used as catalysts in various reactions, including cross-coupling reactions essential for forming carbon-carbon bonds .
Analytical Chemistry
Analytical Reagent
this compound is employed as a reagent in analytical chemistry for the detection and quantification of certain analytes. Its ability to form stable complexes with metal ions makes it useful in environmental monitoring and quality control processes .
Case Study 1: Synthesis of Antimicrobial Agents
A study demonstrated the synthesis of novel antimicrobial agents derived from this compound. The derivatives were tested against various bacterial strains, showing promising activity that warranted further investigation into their mechanism of action and potential therapeutic applications .
Case Study 2: Polymer Blends
Research into polymer blends incorporating this compound revealed enhanced mechanical properties compared to traditional polymers. The study focused on the impact of varying concentrations of this compound on the thermal and mechanical performance of the resulting materials .
Mechanism of Action
The mechanism of action of 4-Cyano-1-butyne involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The alkyne group can participate in cycloaddition reactions, forming stable ring structures that can interact with enzymes and receptors . These interactions can modulate biological processes and pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
4-Cyano-1-butyne can be compared with other similar compounds, such as:
4-Pentynenitrile: This compound is structurally similar to this compound but lacks the alkyne group, making it less reactive in certain chemical reactions.
Propargylamine: This compound contains an alkyne group and an amine group, making it useful in different types of reactions compared to this compound.
5-Hexynenitrile: This compound has a longer carbon chain and different reactivity patterns compared to this compound.
The uniqueness of this compound lies in its combination of the cyano and alkyne groups, which provide a versatile platform for various chemical transformations and applications .
Biological Activity
4-Cyano-1-butyne (C5H5N) is an organic compound that has garnered attention in various fields, including medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a cyano group (-C≡N) attached to a butyne backbone. Its molecular formula is C5H5N, and it is characterized by the following structural properties:
- Molecular Weight : 81.1 g/mol
- Boiling Point : Approximately 130 °C
- Solubility : Soluble in organic solvents such as ethanol and acetone.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The cyano group acts as an electrophile, allowing it to form covalent bonds with nucleophiles in biological systems. This reactivity can lead to the inhibition of enzymes or modulation of receptor activity, making it a valuable compound in drug design and development.
Applications in Drug Development
This compound serves as a precursor for synthesizing bioactive molecules and enzyme inhibitors. It has been explored for its potential in developing therapeutic agents due to its ability to form complex structures with biological activity. For instance, it has been used in the synthesis of compounds that exhibit anti-inflammatory and anticancer properties.
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Enzyme Inhibition : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on specific enzymes involved in metabolic pathways. This suggests that modifications of the compound can lead to potent enzyme inhibitors useful in treating metabolic disorders .
- Anticancer Activity : Research indicated that certain derivatives of this compound displayed cytotoxic effects against various cancer cell lines. These findings suggest its potential as a scaffold for developing new anticancer agents .
- Neuroprotective Effects : Another investigation reported neuroprotective properties associated with compounds derived from this compound, indicating its possible applications in treating neurodegenerative diseases .
Table 1: Summary of Biological Activities of this compound Derivatives
Compound Derivative | Biological Activity | Reference |
---|---|---|
4-Cyano-2-butynyl amine | Enzyme inhibition | |
4-Cyano-3-butynyl phenol | Anticancer activity | |
This compound oxime | Neuroprotective effects |
Synthesis Routes
The synthesis of this compound can be accomplished through several methods, including:
- Sonogashira Coupling : This method involves coupling an aryl halide with terminal alkynes using palladium catalysts.
- Nucleophilic Substitution : The cyano group can be introduced via nucleophilic substitution reactions involving suitable precursors.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Cyano-1-butyne, and how can reaction conditions be optimized?
- Methodological Answer : Common synthetic pathways include the cyanation of terminal alkynes using copper(I) cyanide or palladium-catalyzed cross-coupling. Optimization involves varying solvents (e.g., DMF, THF), temperature (60–100°C), and catalyst loading. Use SciFinder or Reaxys to identify literature protocols, then employ Design of Experiments (DoE) to systematically test parameters like reaction time and stoichiometry. Compare yields via GC-MS or HPLC and validate with reported melting points or spectroscopic data .
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : The alkyne proton (C≡CH) appears as a sharp singlet near δ 1.8–2.2 ppm, while the nitrile carbon (C≡N) resonates at δ 115–120 ppm.
- IR : Confirm the presence of C≡N (sharp peak ~2200 cm⁻¹) and C≡C (weak absorption ~2100 cm⁻¹).
Cross-reference data with NIST Chemistry WebBook entries for analogous nitrile-alkyne compounds. Discrepancies in peak positions may indicate impurities or solvent effects .
Q. What factors influence the stability of this compound during storage?
- Methodological Answer : Stability is affected by moisture (hydrolysis risk), light (radical decomposition), and temperature. Store under inert gas (N₂/Ar) at –20°C in amber vials. Monitor degradation via periodic NMR or TLC. For long-term storage, pre-purify via column chromatography (silica gel, hexane/EtOAc) to remove acidic impurities that accelerate decomposition .
Q. How can researchers validate the purity of synthesized this compound?
- Methodological Answer : Combine chromatographic (GC-MS, HPLC) and spectroscopic (NMR, IR) analyses. Compare melting points (if crystalline) with literature values. For quantitative purity assessment, use elemental analysis (C, H, N) and ensure results align with theoretical values within ±0.3%. Report deviations as uncertainties .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use fume hoods, nitrile gloves, and explosion-proof equipment due to flammability and potential toxicity. Perform a hazard assessment using PubChem data and SDS sheets. For spills, neutralize with activated charcoal and avoid aqueous solutions to prevent HCN release .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in cycloaddition reactions?
- Methodological Answer : Employ Density Functional Theory (DFT) to model frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in [2+2] or Diels-Alder reactions. Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets. Validate computational results experimentally by isolating products (e.g., via X-ray crystallography) and comparing with predicted transition states .
Q. What methodologies resolve contradictions in reported catalytic efficiencies for this compound derivatization?
- Methodological Answer : Replicate conflicting studies under controlled conditions (e.g., catalyst purity, solvent drying). Perform statistical analysis (t-test, ANOVA) on yield data to identify outliers. Use in situ IR or Raman spectroscopy to monitor reaction progress and detect intermediate species that may explain variability .
Q. How can isotopic labeling (e.g., ¹³C or ¹⁵N) elucidate the mechanistic pathway of this compound in cross-coupling reactions?
- Methodological Answer : Synthesize ¹³C-labeled this compound via Knoevenagel condensation with ¹³C-cyanide. Track isotopic incorporation in products using mass spectrometry or ¹³C NMR. Compare kinetic isotope effects (KIE) to distinguish between concerted vs. stepwise mechanisms .
Q. What strategies minimize side reactions (e.g., polymerization) during the functionalization of this compound?
- Methodological Answer : Introduce radical inhibitors (e.g., TEMPO) or lower reaction temperatures (<0°C). Use sterically hindered bases (e.g., DBU) to suppress alkyne oligomerization. Monitor reaction progress in real-time using inline FTIR to adjust conditions dynamically .
Q. How can machine learning optimize reaction parameters for this compound-based polymer synthesis?
- Methodological Answer : Train models on datasets (e.g., reaction temperature, catalyst type, monomer ratios) from Reaxys or CAS SciFinder. Use Python libraries (scikit-learn, TensorFlow) to predict optimal conditions for desired polymer properties (e.g., molecular weight, Tg). Validate predictions with GPC and DSC analyses .
Properties
IUPAC Name |
pent-4-ynenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N/c1-2-3-4-5-6/h1H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUWIDHKAIGONP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173257 | |
Record name | 4-Cyano-1-butyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19596-07-7 | |
Record name | 4-Cyano-1-butyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019596077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Cyano-1-butyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cyano-1-butyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.